4-(tert-Butylsulfanyl)azetidin-2-one 4-(tert-Butylsulfanyl)azetidin-2-one
Brand Name: Vulcanchem
CAS No.: 79669-40-2
VCID: VC19349272
InChI: InChI=1S/C7H13NOS/c1-7(2,3)10-6-4-5(9)8-6/h6H,4H2,1-3H3,(H,8,9)
SMILES:
Molecular Formula: C7H13NOS
Molecular Weight: 159.25 g/mol

4-(tert-Butylsulfanyl)azetidin-2-one

CAS No.: 79669-40-2

Cat. No.: VC19349272

Molecular Formula: C7H13NOS

Molecular Weight: 159.25 g/mol

* For research use only. Not for human or veterinary use.

4-(tert-Butylsulfanyl)azetidin-2-one - 79669-40-2

Specification

CAS No. 79669-40-2
Molecular Formula C7H13NOS
Molecular Weight 159.25 g/mol
IUPAC Name 4-tert-butylsulfanylazetidin-2-one
Standard InChI InChI=1S/C7H13NOS/c1-7(2,3)10-6-4-5(9)8-6/h6H,4H2,1-3H3,(H,8,9)
Standard InChI Key JWLWDGOJBAJFQO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)SC1CC(=O)N1

Introduction

Structural and Chemical Characteristics of 4-(tert-Butylsulfanyl)azetidin-2-one

Molecular Architecture

The core structure of 4-(tert-Butylsulfanyl)azetidin-2-one consists of a four-membered azetidin-2-one ring (a β-lactam) with a tert-butylsulfanyl (–S–C(CH₃)₃) group attached to the nitrogen atom at the 4-position. The tert-butyl group introduces significant steric bulk, while the sulfur atom contributes electron-withdrawing effects and potential nucleophilic reactivity. The lactam ring’s inherent strain (approximately 90° bond angles) predisposes it to ring-opening reactions, a property exploited in drug design and polymer chemistry .

Spectroscopic Properties

While experimental data for this specific compound are scarce, analogous azetidin-2-one derivatives exhibit characteristic infrared (IR) absorption bands at 1,750–1,680 cm⁻¹ for the lactam carbonyl (C=O) stretch. Nuclear magnetic resonance (NMR) spectroscopy would predict the following signals:

  • ¹H NMR: A singlet for the tert-butyl group’s nine equivalent protons (δ ~1.3 ppm) and distinct resonances for the azetidine ring protons (δ 3.5–4.5 ppm).

  • ¹³C NMR: A carbonyl carbon at δ ~165 ppm, with the tert-butyl carbons appearing at δ 25–30 ppm (CH₃) and δ 45–50 ppm (quaternary C) .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-(tert-Butylsulfanyl)azetidin-2-one can be inferred from methodologies used for analogous azetidines. A plausible route involves:

  • Epoxide Ring-Opening: Reacting a tert-butylsulfanyl-containing epoxide with a nitrogen nucleophile to form the azetidine ring.

  • Lactamization: Cyclization of a β-amino acid derivative under dehydrating conditions.

A modified procedure from superbase-induced azetidine synthesis (as described in J. Org. Chem. 2020 ) could be adapted. For example:

  • Step 1: Treatment of tert-butylsulfanyloxirane with a superbase (e.g., LDA/DBU) to generate an enolate intermediate.

  • Step 2: Intramolecular cyclization to form the azetidin-2-one ring, driven by kinetic control to favor the strained four-membered product over thermodynamically stable five-membered analogs .

Table 1: Hypothetical Reaction Conditions for 4-(tert-Butylsulfanyl)azetidin-2-one Synthesis

ParameterValue/Description
Starting Materialtert-Butylsulfanyloxirane
BaseLithium diisopropylamide (LDA)
SolventTetrahydrofuran (THF) at −78°C
Reaction Time2–4 hours
Yield (Predicted)60–75%

Stability and Reactivity

  • Acidic Hydrolysis: Cleavage of the lactam to form a β-amino acid derivative.

  • Nucleophilic Attack: Thiol-disulfide exchange at the sulfur center, enabling functionalization (e.g., conjugation with biomolecules).

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes using chiral auxiliaries or catalysts.

  • Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity and tautomeric equilibria .

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